(3R,5S)-Atorvastatin
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Overview
Description
(3R,5S)-Atorvastatin is a chiral compound that belongs to the class of statins, which are widely used as cholesterol-lowering agents. It is specifically an enantiomer of atorvastatin, which is known for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound an important therapeutic agent in the management of hypercholesterolemia and prevention of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Atorvastatin typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric synthesis of the chiral intermediate, which is then converted into the final product through a series of chemical reactions. For example, the synthesis may start with the preparation of a chiral epoxide, which undergoes ring-opening reactions, followed by functional group transformations to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes to achieve high enantioselectivity and yield. Enzymes such as keto reductases are used to catalyze the reduction of specific intermediates under controlled conditions. These biocatalytic methods are preferred due to their efficiency, selectivity, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Atorvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the atorvastatin molecule.
Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in the formation of chiral centers.
Substitution: Nucleophilic substitution reactions are often employed to introduce different substituents on the atorvastatin scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the specific transformation but typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further transformed into this compound. For example, the reduction of a keto group to a hydroxyl group is a key step in the synthesis of the final product .
Scientific Research Applications
(3R,5S)-Atorvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.
Biology: Researchers study its effects on cellular cholesterol metabolism and its role in modulating various biological pathways.
Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Mechanism of Action
(3R,5S)-Atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, prompting cells to increase the uptake of low-density lipoprotein (LDL) from the bloodstream, thereby reducing overall cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Lovastatin: A naturally occurring statin that also inhibits HMG-CoA reductase.
Rosuvastatin: Known for its high potency and longer half-life compared to atorvastatin.
Uniqueness of (3R,5S)-Atorvastatin
This compound is unique due to its specific chiral configuration, which contributes to its high potency and selectivity as an HMG-CoA reductase inhibitor. Its enantiomeric purity is crucial for its therapeutic efficacy and safety profile .
Properties
CAS No. |
791553-16-7 |
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Molecular Formula |
C33H35FN2O5 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |
InChI Key |
XUKUURHRXDUEBC-RRPNLBNLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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